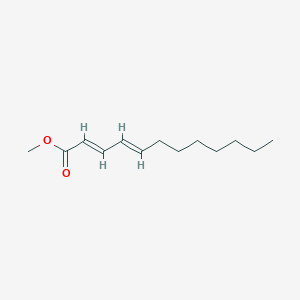
methyl (2E,4E)-dodeca-2,4-dienoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2E,4E)-dodeca-2,4-dienoate is an organic compound belonging to the ester family. It is characterized by its molecular formula C13H22O2 and is known for its distinctive structure featuring two conjugated double bonds. This compound is often used in various chemical and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
Methyl (2E,4E)-dodeca-2,4-dienoate can be synthesized through several methods. One common approach involves the esterification of dodeca-2,4-dienoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.
化学反应分析
Types of Reactions
Methyl (2E,4E)-dodeca-2,4-dienoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated esters.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.
Substitution: Reagents such as sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4) are often used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Dodeca-2,4-dienoic acid or dodeca-2,4-dienal.
Reduction: Methyl dodecanoate.
Substitution: Various ester derivatives depending on the nucleophile used.
科学研究应用
Methyl (2E,4E)-dodeca-2,4-dienoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of methyl (2E,4E)-dodeca-2,4-dienoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The conjugated double bonds in its structure allow it to participate in electron transfer reactions, which can influence cellular processes and pathways.
相似化合物的比较
Methyl (2E,4E)-dodeca-2,4-dienoate can be compared with other similar compounds such as:
Methyl (2E,4E)-2,4-decadienoate: Both compounds have conjugated double bonds, but differ in chain length and specific applications.
Methyl (2E,4E)-2,4-hexadecadienoate: This compound has a longer carbon chain and is used in different industrial applications.
Methyl (2E,4Z)-2,4-decadienoate: The difference in the configuration of double bonds leads to variations in chemical reactivity and applications.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industry.
属性
分子式 |
C13H22O2 |
|---|---|
分子量 |
210.31 g/mol |
IUPAC 名称 |
methyl (2E,4E)-dodeca-2,4-dienoate |
InChI |
InChI=1S/C13H22O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h9-12H,3-8H2,1-2H3/b10-9+,12-11+ |
InChI 键 |
FWDIWEBRLBVZRE-HULFFUFUSA-N |
手性 SMILES |
CCCCCCC/C=C/C=C/C(=O)OC |
规范 SMILES |
CCCCCCCC=CC=CC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-(4-Amino-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-chlorophenyl)benzenesulfonamide](/img/structure/B12940371.png)
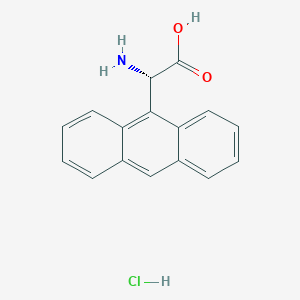
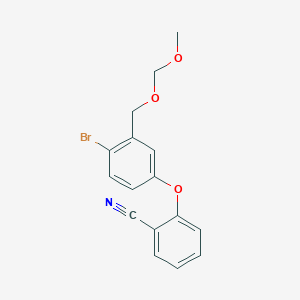
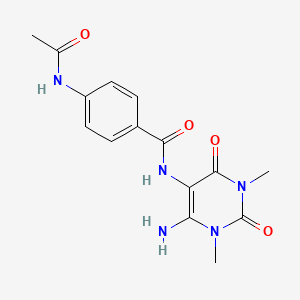
![(3Br,4aR)-ethyl 3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-3-carboxylate](/img/structure/B12940402.png)
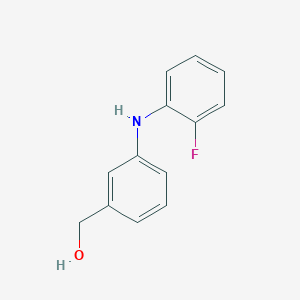
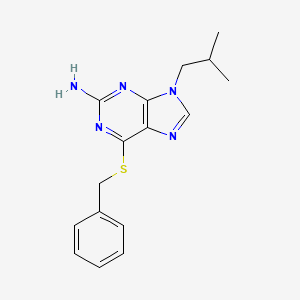
![1,10-bis(2-tert-butyl-4-ethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12940419.png)
![8-Benzyl-8-azaspiro[4.5]decan-1-one](/img/structure/B12940423.png)
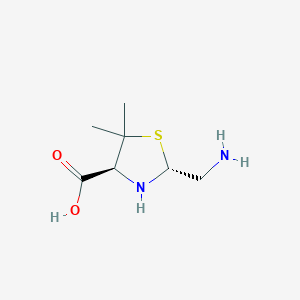
![4-[(1H-Benzimidazol-2-yl)amino]-N-(cyclopropylmethyl)benzamide](/img/structure/B12940433.png)
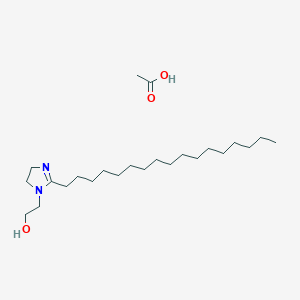
![1-Ethyl-N,N-dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B12940445.png)
![N-[2,4-Bis(sulfanylidene)-1,4-dihydroquinazolin-3(2H)-yl]-4-methylbenzamide](/img/structure/B12940459.png)
